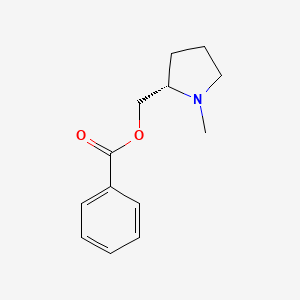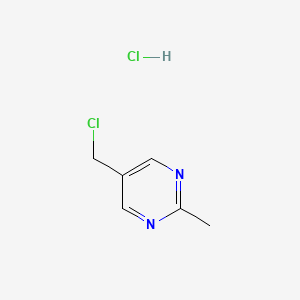![molecular formula C20H25FN2O8 B1431359 (2R,3S)-2-[[(2R)-2-Acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid CAS No. 70955-01-0](/img/structure/B1431359.png)
(2R,3S)-2-[[(2R)-2-Acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid
Übersicht
Beschreibung
Molecular sieves 4A, powder <50 micron: are crystalline metal aluminosilicates with uniform cavities that selectively adsorb specific size molecules. These sieves are made up of three-dimensional interconnecting networks of silica and alumina tetrahedral. The effective pore size of a 4A molecular sieve is 4 angstroms, making it suitable for absorbing molecules as large as butane .
Wirkmechanismus
Target of Action
Molecular sieves 4A, also known as sodium type A (Na-A type) molecular sieve , primarily target molecules with an effective diameter of 4 Å . This includes water, carbon dioxide, and certain organic matter . They are particularly effective at adsorbing water .
Mode of Action
The mode of action of molecular sieves 4A is based on selective adsorption . The sieves have uniform-sized pores that selectively adsorb molecules based on their size and shape . This sieving action arises from the crystalline structure, allowing only certain molecules to pass through while excluding others . Molecules with an effective diameter of 4 Å, including H2O, H2S, CO2, SO2, C2H4, and C3H6, are adsorbed .
Biochemical Pathways
Instead, they function as desiccants, removing water molecules from liquids or gases . They also play a role in various industrial applications, including drying and purifying gases, separating isomers, and catalyzing chemical reactions .
Pharmacokinetics
Their effectiveness in adsorbing specific molecules can be influenced by factors such as particle size and environmental conditions .
Result of Action
The primary result of the action of molecular sieves 4A is the removal of targeted molecules from a given medium . For example, they are often used to remove moisture from gas and liquid streams . They can also be used for the separation of natural gas, liquified petroleum gas (LPG), and alkenes .
Action Environment
The action of molecular sieves 4A can be influenced by environmental factors. They are also used in environments that require the removal of moisture, such as in the petroleum industry for drying gas streams , or in laboratories for drying solvents . The efficiency of molecular sieves 4A can be greatly improved by choosing the right type of molecular sieve for the specific application scenario and industry needs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molecular sieves 4A are synthesized through a hydrothermal process involving the reaction of sodium silicate and sodium aluminate under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to form the crystalline aluminosilicate structure. The resulting product is then activated by heating to remove any adsorbed water and other impurities .
Industrial Production Methods: In industrial settings, the production of molecular sieves 4A involves large-scale hydrothermal synthesis in reactors. The raw materials, including sodium silicate and sodium aluminate, are mixed in precise proportions and subjected to high temperatures and pressures. The crystallized product is then washed, dried, and activated to achieve the desired pore size and adsorption properties .
Analyse Chemischer Reaktionen
Types of Reactions: Molecular sieves 4A primarily undergo adsorption reactions. They are highly effective in adsorbing polar molecules, such as water, carbon dioxide, sulfur dioxide, and ammonia. These sieves do not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The adsorption process using molecular sieves 4A is typically carried out under ambient conditions. The sieves are often used in a dry state to maximize their adsorption capacity. Common reagents include gases and liquids that need to be dried or purified .
Major Products Formed: The major products formed during the adsorption process are the purified or dried gases and liquids. For example, molecular sieves 4A can effectively remove water from solvents, resulting in anhydrous solvents .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, molecular sieves 4A are widely used as drying agents to remove moisture from solvents and gases. They are also employed in the separation and purification of various compounds, including natural gas, liquefied petroleum gas, and alkenes .
Biology: In biological research, molecular sieves 4A are used to remove water from biological samples and reagents, ensuring accurate experimental results. They are also utilized in the purification of proteins and other biomolecules .
Medicine: In the medical field, molecular sieves 4A are used in the production of pharmaceuticals to ensure the purity and stability of active ingredients. They are also employed in the storage and transportation of medical gases .
Industry: Industrially, molecular sieves 4A are used in the refining and purification of liquids and gases. They play a crucial role in the removal of impurities, such as methanol, carbon dioxide, and ammonia, from fluid streams. Additionally, they are used as detergent auxiliaries and soap-forming agents .
Vergleich Mit ähnlichen Verbindungen
Molecular sieves 3A: These have a smaller pore size of 3 angstroms and are used for adsorbing smaller molecules, such as water and ammonia.
Molecular sieves 5A: These have a larger pore size of 5 angstroms and are used for adsorbing larger molecules, such as normal paraffins.
Molecular sieves 13X: These have a pore size of 10 angstroms and are used for adsorbing larger molecules, such as aromatic hydrocarbons and branched-chain hydrocarbons.
Uniqueness of Molecular Sieves 4A: Molecular sieves 4A are unique due to their specific pore size of 4 angstroms, which allows them to selectively adsorb molecules of intermediate size. This makes them highly versatile and suitable for a wide range of applications, from drying solvents to purifying gases .
Eigenschaften
IUPAC Name |
(2R,3S)-2-[[(2R)-2-acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O8/c1-10(15(19(28)30-3)20(29)31-4)16(18(26)27)23-17(25)14(22-11(2)24)9-12-6-5-7-13(21)8-12/h5-8,10,14-16H,9H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)/t10-,14+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZEZRZKVMAMD-DRZCJDIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)C(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)[C@@H](CC1=CC(=CC=C1)F)NC(=O)C)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown odorless pellets or beads; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Zeolite ms 4A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
70955-01-0 | |
| Record name | Zeolite ms 4A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070955010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeolites, 4A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



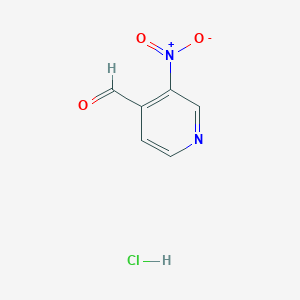

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1431279.png)

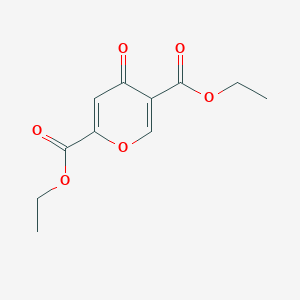

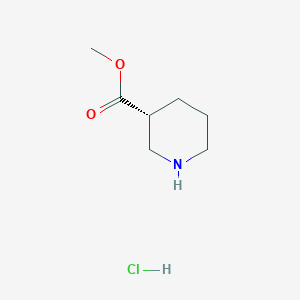
![Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1431288.png)
